Cetirizine

Catalog No.
S601683
CAS No.
83881-51-0
M.F
C21H25ClN2O3
M. Wt
388.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetirizine

CAS Number

83881-51-0

Product Name

Cetirizine

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)

InChI Key

ZKLPARSLTMPFCP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Solubility

101 mg/L
In water, 6.96X10+4 mg/L at 25 °C (est)

Synonyms

(2-(4-((4-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetic Acid, Alerlisin, Cetalerg, Ceterifug, Ceti TAD, Ceti-Puren, Cetiderm, Cetidura, Cetil von ct, CetiLich, Cetirigamma, Cetirizin AL, Cetirizin AZU, Cetirizin Basics, Cetirizine, Cetirizine Dihydrochloride, Cetirlan, Dihydrochloride, Cetirizine, P 071, P-071, P071, Reactine, Virlix, Voltric, Zetir, Zirtek, Zyrtec

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Cetirizine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions, such as allergic rhinitis (hay fever), chronic urticaria (hives), and atopic dermatitis. It is a carboxylic acid metabolite of hydroxyzine, characterized by its selective inhibition of peripheral histamine H1 receptors, which are crucial in mediating allergic responses. Cetirizine is known for its rapid absorption and effectiveness in reducing symptoms like sneezing, itching, and runny nose without significant sedation, making it a preferred choice over first-generation antihistamines .

Cetirizine works by competitively binding to histamine H1 receptors (H1R) on various cells, including immune cells involved in allergic reactions. Histamine binding to H1R triggers allergy symptoms like runny nose, itching, and sneezing. By occupying these receptors, cetirizine prevents histamine from exerting its effects, thereby alleviating allergy symptoms.

  • Toxicity: Cetirizine has low acute toxicity.
  • Flammability: Not flammable.
  • Reactivity: No significant reactivity hazards reported.

Established Applications

  • Allergic Rhinitis: Numerous studies have established cetirizine as a safe and effective treatment for allergic rhinitis, both seasonal and perennial []. It effectively relieves symptoms like sneezing, rhinorrhea (runny nose), and watery eyes [].
  • Chronic Urticaria: Research demonstrates the effectiveness of cetirizine in managing chronic urticaria (hives) by reducing their severity and associated itching [].
  • Atopic Dermatitis: Research suggests cetirizine might play a role in preventing the development of asthma in children with atopic dermatitis (eczema) sensitive to certain allergens []. However, further investigation is needed to confirm this potential benefit.

Unconventional Applications

  • Asthma: While not approved for this use, some studies suggest cetirizine might offer some symptom improvement in mild to moderate asthma, particularly when co-existing with allergic rhinitis []. However, larger-scale studies are needed to confirm this potential benefit.
  • Other Allergic Conditions: Research is ongoing to explore the potential benefits of cetirizine in managing other allergic conditions, such as allergic conjunctivitis, though more evidence is needed before definitive conclusions can be drawn.

Cetirizine undergoes minimal metabolism, primarily through oxidative O-dealkylation to form a metabolite with negligible antihistaminic activity. The drug is not significantly metabolized by the cytochrome P450 enzyme system, which reduces the likelihood of drug interactions. Approximately 70-85% of an orally administered dose is excreted unchanged in urine, indicating its low metabolic profile .

Cetirizine exhibits strong selectivity for the H1 receptor, with a Ki value of approximately 6 nM, demonstrating over 20,000-fold selectivity compared to other receptors. This specificity contributes to its efficacy in treating allergic reactions while minimizing side effects like sedation typical of first-generation antihistamines. Cetirizine also possesses anti-inflammatory properties, effectively reducing the migration of inflammatory cells such as eosinophils and neutrophils to sites of allergic reactions .

The synthesis of cetirizine involves several key steps:

  • Alkylation: The starting material, 1-(4-chlorophenylmethyl)-piperazine, is alkylated with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene solvent to yield an Sn2 substitution product.
  • Saponification: The acetate ester undergoes saponification by refluxing with potassium hydroxide in absolute ethanol.
  • Hydrolysis: The resulting potassium salt intermediate is then hydrolyzed with aqueous hydrochloric acid and extracted to yield cetirizine .

Cetirizine is widely used in clinical practice for:

  • Treating seasonal and perennial allergic rhinitis.
  • Managing chronic urticaria and other allergic skin conditions.
  • Providing relief from symptoms associated with insect bites and allergic conjunctivitis.
  • Improving asthma symptoms in patients with concurrent allergic rhinitis .

Cetirizine belongs to the diphenylmethylpiperazine class of antihistamines. Below are some similar compounds along with their unique characteristics:

CompoundUnique Features
HydroxyzineFirst-generation antihistamine; more sedating effects.
LevocetirizineActive L-enantiomer of cetirizine; improved potency and reduced side effects.
DiphenhydramineFirst-generation; significant sedation and anticholinergic effects.
FexofenadineSecond-generation; less sedating but may have increased cardiovascular effects compared to cetirizine.
DesloratadineActive metabolite of loratadine; longer duration but similar efficacy profile to cetirizine.

Cetirizine's unique profile lies in its high selectivity for peripheral H1 receptors and minimal central nervous system penetration, resulting in fewer sedative effects compared to many first-generation antihistamines . This makes it particularly suitable for individuals who require relief from allergies without the impairment associated with older antihistamines.

IUPAC Nomenclature and Molecular Formula

Cetirizine’s systematic IUPAC name is 2-[2-(4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)ethoxy]acetic acid. Its molecular formula is C$${21}$$H$${25}$$ClN$$2$$O$$3$$, with a molecular weight of 388.89 g/mol. The structure comprises a piperazine ring linked to a diphenylmethyl group and an ethoxyacetic acid side chain (Figure 1).

Table 1: Key Chemical Properties of Cetirizine

PropertyValue
CAS Number83881-51-0
Solubility0.0658 mg/mL (water)
logP (Partition Coefficient)2.98
pKa3.58 (acidic), 7.74 (basic)
Protein Binding93–96%

Structural and Stereochemical Features

Cetirizine exists as a racemic mixture of levocetirizine (active R-enantiomer) and dextrocetirizine (inactive S-enantiomer). The levorotatory form exhibits 30-fold higher H1 receptor affinity (K$$_i$$ = 3 nM) compared to the dextrorotatory enantiomer. X-ray crystallography reveals planar geometry at the diphenylmethyl moiety, facilitating optimal receptor interaction.

Key Synthetic Routes for Cetirizine Dihydrochloride

Cetirizine dihydrochloride, chemically known as 2-{2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy}acetic acid dihydrochloride, can be synthesized through multiple distinct synthetic pathways [1] [2]. The compound has a molecular formula of C21H26Cl2N2O3 with a molecular weight of 425.35 [1]. Seven major synthetic routes have been evaluated for industrial production, each utilizing different starting materials and reaction mechanisms [2].

The primary synthetic approaches include pathways starting from 2-(2-chloroethoxy)acetic acid, 4-chlorobenzophenone, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with various reagents, and hydroxyzine as a precursor [2]. Each route demonstrates varying degrees of efficiency, selectivity, and environmental impact, with yields ranging from 50% to 90% depending on the specific methodology employed [2] [3].

Benzophenone Derivative Intermediate Pathways

The benzophenone derivative pathway represents one of the most significant synthetic routes for cetirizine dihydrochloride production [2] [7]. This route utilizes 4-chlorobenzophenone as a key starting material, which serves as an intermediate in the manufacturing of active pharmaceutical ingredients [7].

The mechanism involves the reduction of 4-chlorobenzophenone to form the corresponding benzhydryl alcohol intermediate [13]. The catalytic enantioselective synthesis employs highly stereospecific chiral oxazaborolidine reduction, achieving the first enantioselective synthesis of cetirizine hydrochloride [13]. The process includes lithiation of benzene chromium tricarbonyl with n-butyllithium in the presence of tetramethylethylenediamine in tetrahydrofuran at -78°C, followed by treatment with copper bromide dimethyl sulfide complex and subsequent addition of 4-chlorobenzoyl chloride [13].

The reduction step utilizes catecholborane in toluene at -78°C, yielding the desired ketone intermediate in 78% yield [13]. The overall synthetic process achieves 53% overall yield from readily available starting materials through a five-step sequence [13]. The benzhydryl derivative pathway demonstrates excellent stereochemical control, with the chromium tricarbonyl group serving as an effective stereocontroller in displacement reactions at the benzylic carbon [13].

Reaction StepReagentTemperatureYield
Lithiationn-butyllithium/tetramethylethylenediamine-78°C-
Ketone Formation4-chlorobenzoyl chloride-78°C to room temperature78%
ReductionCatecholborane-78°C-
Overall ProcessMultiple stepsVarious53%

Piperazine Alkylation Strategies

Piperazine alkylation represents a fundamental strategy in cetirizine synthesis, involving the formation of the crucial benzhydryl piperazine intermediate [10] [11] [12]. The process begins with 1-(4-chlorophenylmethyl)-piperazine, which undergoes alkylation with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene solvent [10].

The alkylation reaction proceeds through a nucleophilic substitution mechanism, producing the substitution product in 28% yield [10]. The synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine involves treating 4-chlorobenzhydryl chloride with piperazine under specific conditions [12]. The preparation utilizes dimethylformamide, potassium iodide, and piperazine mixed with toluene, heated to 80°C [12].

The reaction mechanism involves the displacement of chloride by piperazine nitrogen, followed by refluxing at 80°C for 12 hours [12]. The crude product undergoes purification through aqueous washing and neutralization with sodium hydroxide solution [12]. The final yield reaches 92% with a melting point of 63-65°C [12].

Saponification of the acetate ester proceeds by refluxing with potassium hydroxide in absolute ethanol, affording a 56% yield of the potassium salt intermediate [10]. Subsequent hydrolysis with aqueous hydrochloric acid and extraction provides an 81% yield of the carboxylic acid product [10]. The piperazine alkylation strategy demonstrates high efficiency in constructing the essential structural framework of cetirizine.

Alkylation ParameterConditionResult
Temperature80°COptimal reaction rate
Reaction Time12 hoursComplete conversion
Solvent SystemToluene/dimethylformamide92% yield
CatalystPotassium iodideEnhanced reactivity

Process Optimization and Yield Improvement Methodologies

Process optimization in cetirizine dihydrochloride manufacturing focuses on maximizing yield while maintaining product purity and minimizing reaction time [19] [21] [33]. Industrial synthesis achieves yields of 80% and more of cetirizine dihydrochloride relative to the initially employed ethanolic precursor [33]. The conversion process proceeds reliably within reaction times not exceeding 24 hours, preferably 20 hours [33].

The optimization methodology involves controlling critical process parameters including temperature, pH, reaction time, and solvent selection [19] [21]. The reaction of ethanolic precursor in dimethylformamide with sodium monochloroacetate demonstrates efficient conversion with yields exceeding 85% [19]. Temperature control between 25-35°C for 12 hours ensures complete reaction as monitored by thin-layer chromatography [19].

Advanced manufacturing procedures utilize new intermediates such as 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride [21]. This approach employs O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide, followed by hydrolysis and subsequent salification [21].

The optimized process demonstrates several advantages including reduced production costs, minimized secondary substitution reactions, and decreased energy consumption [19]. Reaction monitoring through high-performance liquid chromatography ensures consistent product quality throughout the manufacturing process [6]. The implementation of statistical process control enables real-time adjustment of critical parameters to maintain optimal yield and purity specifications.

Process ParameterOptimized RangeImpact on Yield
Reaction Temperature25-35°CMaximizes conversion
Reaction Time12-20 hoursComplete substrate consumption
pH Control4.0-9.5Minimizes side reactions
Solvent RatioOptimized for each stepEnhanced product recovery

Green Chemistry Approaches in Industrial Synthesis

Green chemistry principles in cetirizine synthesis emphasize environmental sustainability, waste reduction, and energy efficiency [18] [22]. The development of environmentally friendly production methods addresses growing concerns about pharmaceutical manufacturing's environmental impact [2]. Sustainable synthesis approaches focus on reducing hazardous reagents, minimizing solvent usage, and implementing recyclable catalytic systems.

One significant green chemistry advancement involves the preparation of cetirizine using zinc-layered hydroxide as a host material in controlled-release formulations [22]. The synthesis utilizes zinc oxide as starting material, with cetirizine solution prepared in aqueous medium [22]. The process involves adding cetirizine solution dropwise to zinc oxide suspension with vigorous stirring, followed by sodium hydroxide addition to achieve pH 7.9 [22]. The resulting slurry undergoes aging at 70°C for 18 hours, followed by centrifugation, washing with deionized water, and drying at 60°C [22].

Alternative green approaches focus on solvent selection and waste minimization [18]. The replacement of traditional organic solvents with more environmentally benign alternatives reduces the environmental footprint of cetirizine production [18]. Water-based reaction systems and supercritical fluid technologies represent emerging green chemistry applications in pharmaceutical synthesis.

Catalytic oxidation methods utilizing palladium-metal on carbon catalysts demonstrate environmental advantages in converting hydroxyzine to cetirizine [2]. The process achieves 95-99% substrate conversion with 90-98% product selectivity using oxygen in mixed organic-water solvent systems at pH 9-14 [2]. The catalyst recovery and solvent recycling capabilities enhance the overall sustainability of the manufacturing process.

Energy-efficient reaction conditions and process intensification technologies contribute to reduced carbon footprint in industrial cetirizine production [18]. The implementation of continuous flow chemistry and microreactor technology enables precise control of reaction parameters while minimizing energy consumption and waste generation.

Green Chemistry PrincipleImplementationEnvironmental Impact
Waste ReductionCatalyst recyclingMinimized chemical waste
Energy EfficiencyOptimized reaction conditionsReduced carbon footprint
Solvent SelectionWater-based systemsLower environmental toxicity
Atom EconomyHigh-yielding reactionsImproved resource utilization

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

Crystals from ethanol

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

388.1553704 g/mol

Monoisotopic Mass

388.1553704 g/mol

Boiling Point

542.1 °C at 760 mmHg

Heavy Atom Count

27

LogP

2.8
1.7 (LogP)
log Kow = 1.70

Melting Point

110-115°C
110-115 °C
112.5 °C

UNII

YO7261ME24

Related CAS

83881-52-1 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Seasonal Allergic Rhinitis**: Indicated for the relief of symptoms associated with seasonal allergic rhinitis caused by allergens such as ragweed, grass and tree pollens in adults and children 2 years of age and above. Symptoms treated effectively include sneezing, rhinorrhea, nasal pruritus, ocular pruritus, tearing, and redness of the eyes. **Perennial allergic rhinitis**: This drug is indicated for the relief of symptoms associated with perennial allergic rhinitis due to allergens including dust mites, animal dander, and molds in adults and children 6 months of age and older. Symptoms treated effectively include sneezing, rhinorrhea, postnasal discharge, nasal pruritus, ocular pruritus, and tearing. **Chronic urticaria**: Cetirizine is indicated for the treatment of the uncomplicated skin manifestations of chronic idiopathic urticaria in adults and children 6 months of age and older. It markedly reduces the occurrence, severity, and duration of hives and significantly reduces pruritus.
FDA Label

Livertox Summary

Cetirizine and its enantiomer levocetirizine are second generation antihistamines that are used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Cetirizine and levocetirizine have been linked to rare, isolated instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Therapeutic Uses

Cetirizine alone or in fixed combination with pseudoephedrine hydrochloride is used for self-medication to provide symptomatic relief of seasonal allergic rhinitis (e.g., hay fever) or other upper respiratory allergies. Cetirizine alone or in fixed combination with pseudoephedrine hydrochloride also is used for the symptomatic treatment of perennial allergic rhinitis. It is recommended that the fixed combination generally be used only when both the antihistamine and nasal decongestant activity of the combination preparation are needed concurrently. /Included in US product label/
Cetirizine is used for self-medication to provide symptomatic relief of pruritus associated with chronic idiopathic urticaria (e.g., hives). /Included in US product label/
MEDICATION (VET): The efficacy of antihistamines for the treatment of pruritus is highly variable. The most commonly used antihistamines include ... cetirizine hydrochloride ... . /Cetirizine hydrochloride/

Pharmacology

**General effects and respiratory effects** Cetirizine, the active metabolite of the piperazine H1-receptor antagonist hydroxyzine, minimizes or eliminates the symptoms of chronic idiopathic urticaria, perennial allergic rhinitis, seasonal allergic rhinitis, allergic asthma, physical urticaria, and atopic dermatitis. The clinical efficacy of cetirizine for allergic respiratory diseases has been well established in numerous trials [FDA label]. **Effects on urticaria/anti-inflammatory effects** It has anti-inflammatory properties that may play a role in asthma management [A175051]. There is evidence that cetirizine improves symptoms of urticaria. Marked clinical inhibition of a wheal and flare response occurs in infants, children as well as adults within 20 minutes of one oral dose and lasts for 24 h [A175051]. Concomitant use of cetirizine reduces the duration and dose of topical anti-inflammatory formulas used for the treatment of atopic dermatitis [A175051].
Cetirizine is a metabolite of hydroxyzine and a selective peripheral histamine H1-receptor antagonist. It is used for symptomatic treatment of seasonal and perennial allergic rhinitis and for chronic urticaria. (NCI)
Cetirizine Hydrochloride is a synthetic phenylmethyl-piperazinyl derivative, antihistaminic Cetirizine is a metabolite of hydroxyzine and a selective peripheral histamine H1-receptor antagonist. It is used for symptomatic treatment of seasonal and perennial allergic rhinitis and for chronic urticaria. (NCI04)

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AE - Piperazine derivatives
R06AE07 - Cetirizine

Mechanism of Action

Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly.
Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

2.98X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

83881-51-0

Absorption Distribution and Excretion

Cetirizine was rapidly absorbed with a time to maximum concentration (Tmax) of about 1 hour after oral administration of tablets or syrup formulation in adult volunteers. Bioavailability was found to be similar between the tablet and syrup dosage forms. When healthy study volunteers were given several doses of cetirizine (10 mg tablets once daily for 10 days), a mean peak plasma concentration (Cmax) of 311 ng/mL was measured. **Effect of food on absorption** Food had no effect on cetirizine exposure (AUC), however, Tmax was delayed by 1.7 hours and Cmax was decreased by 23% in the fed state.
Mainly eliminated in the urine,. Between 70 – 85% of an orally administered dose can be found in the urine and 10 – 13% in the feces.
Apparent volume of distribution: 0.44 +/- 0.19 L/kg.
Apparent total body clearance: approximately 53 mL/min. Cetirizine is mainly eliminated by the kidneys,. Dose adjustment is required for patients with moderate to severe renal impairment and in patients on hemodialysis.
A mass balance study in 6 healthy male volunteers indicated that 70% of the administered radioactivity was recovered in the urine and 10% in the feces. Approximately 50% of the radioactivity was identified in the urine as unchanged drug. Most of the rapid increase in peak plasma radioactivity was associated with parent drug, suggesting a low degree of first-pass metabolism. Cetirizine is metabolized to a limited extent by oxidative O-dealkylation to a metabolite with negligible antihistaminic activity. The enzyme or enzymes responsible for this metabolism have not been identified.
The mean plasma protein binding of cetirizine is 93%, independent of concentration in the range of 25-1000 ng/mL, which includes the therapeutic plasma levels observed.
Cetirizine was rapidly absorbed with a time to maximum concentration (Tmax) of approximately 1 hour following oral administration of tablets, chewable tablets or syrup in adults. Comparable bioavailability was found between the tablet and syrup dosage forms. Comparable bioavailability was also found between the Zyrtec tablet and the Zyrtec chewable tablet taken with or without water. When healthy volunteers were administered multiple doses of cetirizine (10 mg tablets once daily for 10 days), a mean peak plasma concentration (Cmax) of 311 ng/mL was observed. No accumulation was observed. Cetirizine pharmacokinetics were linear for oral doses ranging from 5 to 60 mg. Food had no effect on the extent of exposure (AUC) of the cetirizine tablet or chewable tablet, but Tmax was delayed by 1.7 hours and 2.8 hours respectively, and Cmax was decreased by 23% and 37%, respectively in the presence of food.
When pediatric patients aged 7 to 12 years received a single, 5-mg oral cetirizine capsule, the mean Cmax was 275 ng/mL. Based on cross-study comparisons, the weight-normalized, apparent total body clearance was 33% greater and the elimination half-life was 33% shorter in this pediatric population than in adults. In pediatric patients aged 2 to 5 years who received 5 mg of cetirizine, the mean Cmax was 660 ng/mL. Based on cross-study comparisons, the weight-normalized apparent total body clearance was 81 to 111% greater and the elimination half-life was 33 to 41% shorter in this pediatric population than in adults. In pediatric patients aged 6 to 23 months who received a single dose of 0.25 mg/kg cetirizine oral solution (mean dose 2.3 mg), the mean Cmax was 390 ng/mL. Based on cross-study comparisons, the weight-normalized, apparent total body clearance was 304% greater and the elimination half-life was 63% shorter in this pediatric population compared to adults. The average AUC(0-t) in children 6 months to <2 years of age receiving the maximum dose of cetirizine solution (2.5 mg twice a day) is expected to be two-fold higher than that observed in adults receiving a dose of 10 mg cetirizine tablets once a day.
For more Absorption, Distribution and Excretion (Complete) data for Cetirizine (7 total), please visit the HSDB record page.

Metabolism Metabolites

A mass balance clinical trial comprised of 6 healthy male study volunteers showed that 70% of the administered radioactivity was measured in the urine and 10% in the feces after cetirizine administration. About 50% of the radioactivity was measured in the urine as unchanged cetirizine. Most of the rapid increase in peak plasma radioactivity was related to the parent drug, implying a low level of first pass metabolism. This prevents potential interactions of cetirizine with drugs interacting with hepatic cytochrome enzymes. Cetirizine is metabolized partially by oxidative O-dealkylation to a metabolite with insignificant antihistaminic activity. The enzyme or enzymes responsible for this step in cetirizine metabolism have not yet been identified.
A mass balance study in 6 healthy male volunteers indicated that 70% of the administered radioactivity was recovered in the urine and 10% in the feces. Approximately 50% of the radioactivity was identified in the urine as unchanged drug. Most of the rapid increase in peak plasma radioactivity was associated with parent drug, suggesting a low degree of first-pass metabolism. Cetirizine is metabolized to a limited extent by oxidative O-dealkylation to a metabolite with negligible antihistaminic activity. The enzyme or enzymes responsible for this metabolism have not been identified.
Pharmacokinetic parameters of hydroxyzine and its active metabolite cetirizine were determined after oral and intravenous administration of 2 mg kg(-1) of hydroxyzine to six healthy dogs. Plasma drug levels were determined with high-pressure liquid chromatography. Pharmacodynamic studies evaluated the suppressive effect on histamine and anticanine IgE-mediated cutaneous wheal formation. Pharmacokinetic and pharmacodynamic correlations were determined with computer modelling. The mean systemic availability of oral hydroxyzine was 72%. Hydroxyzine was rapidly converted to cetirizine regardless of the route of administration. The mean area-under-the-curve was eight and ten times higher for cetirizine than hydroxyzine after intravenous and oral dosing, respectively. After oral administration of hydroxyzine, the mean peak concentration of cetirizine was approximately 2.2 microg mL(-1) and that of hydroxyzine 0.16 ug mL(-1). The terminal half-life for cetirizine varied between 10 and 11 hr after intravenous and oral administration of hydroxyzine. A sigmoidal relationship was fit to the data comparing cetirizine plasma concentration to wheal suppression. Maximum inhibition (82% and 69% for histamine and anticanine IgE-mediated skin reactions, respectively) was observed during the first 8 hr, which correlated with a plasma concentration of cetirizine greater than 1.5 ug mL(-1). Pharmacological modelling suggested that increasing either hydroxyzine dosages or frequencies of administration would not result in histamine inhibition superior to that obtained with twice daily hydroxyzine at 2 mg kg(-1). In conclusion, there was rapid conversion of hydroxyzine to cetirizine. The reduction of wheal formation appeared almost entirely due to cetirizine. Pharmacodynamic modelling predicted that maximal antihistamine effect would occur with twice daily oral administration of hydroxyzine at 2 mg kg(-1).
Half Life: 8.3 hours

Associated Chemicals

Cetirizine hydrochloride; 83881-52-1

Wikipedia

Cetirizine
Polyglycolide

Drug Warnings

In a controlled study of 1 week's duration in patients 6-11 months of age, those receiving cetirizine exhibited greater irritability/fussiness than those receiving placebo. In a controlled study in patients 12 months of age and older, insomnia occurred more frequently with cetirizine than with placebo (9 vs 5.3%, respectively). In those who received 5 mg or more daily, fatigue occurred in 3.6 or 1.3% and malaise in 3.5 or 1.8% of those receiving cetirizine or placebo, respectively.
Fatigue or dizziness occurred in 5.9 or 2%, respectively, of patients 12 years of age and older receiving cetirizine, whereas these effects occurred in 2.6 or 1.2%, respectively, of patients receiving placebo. Headache was reported in more than 2% of patients 12 years of age and older receiving the drug; however, headache occurred more frequently in patients receiving placebo. In clinical trials in patients 6-11 years of age, headache occurred in 11, 14, or 12.3% of patients receiving 5-mg doses, 10-mg doses, or placebo, respectively. Abnormal coordination, ataxia, confusion, abnormal thinking, agitation, amnesia, anxiety, depersonalization, depression, emotional lability, euphoria, impaired concentration, insomnia, sleep disorders, nervousness, paroniria, dysphonia, asthenia, malaise, pain, hyperesthesia, hypoesthesia, hyperkinesia, hypertonia, migraine headache, myelitis, paralysis, paresthesia, ptosis, syncope, tremor, twitching, and vertigo have been reported in less than 2% of patients 12 years of age and older and children 6-11 years of age receiving cetirizine hydrochloride; however, a causal relationship to the drug has not been established. Aggressive reaction, seizures, hallucinations, suicidal ideation, and suicide have been reported rarely during postmarketing surveillance.
The most frequent adverse effect in patients 12 years of age and older reported during cetirizine therapy is somnolence, occurring in 11, 14, or 6% of patients receiving 5-mg doses, 10-mg doses, or placebo, respectively. Overall, somnolence has been reported in 13.7 or 6.3% of patients receiving cetirizine or placebo, respectively. In addition, in clinical trials in patients 6-11 years of age, somnolence occurred in 1.9, 4.2, or 1.3% of patients receiving 5-mg doses, 10-mg doses, or placebo, respectively. Discontinuance of therapy because of somnolence has been reported in 1 or 0.6% of patients receiving cetirizine or placebo, respectively.1 3 In patients 6-24 months of age, somnolence occurred with essentially the same frequency in those who received cetirizine versus placebo.
Adverse effects reported in 1% or more of patients 12 years of age and older with seasonal allergic rhinitis who received extended-release tablets of cetirizine hydrochloride in fixed combination with pseudoephedrine hydrochloride (Zyrtec-D) included insomnia, dry mouth, fatigue, somnolence, pharyngitis, epistaxis, accidental injury, dizziness, and sinusitis.
For more Drug Warnings (Complete) data for Cetirizine (31 total), please visit the HSDB record page.

Biological Half Life

Plasma elimination half-life is 8.3 hours.
The mean elimination half-life in 146 healthy volunteers across multiple pharmacokinetic studies was 8.3 hours ... .
The pharmacokinetics of the second generation H1-receptor antagonist cetirizine were studied in 15 infants and toddlers (mean +/- SD age, 12.3 +/- 5.4 months) who were treated with a single 0.25 mg/kg dose of cetirizine solution. ... The elimination half-life was 3.1 +/- 1.8 hours ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Antihistamines
Pharmaceuticals

Methods of Manufacturing

Oxidative metabolization of hydroxyzine afforded the active metabolite cetirizine.
Preparation: E. Baltes et al., EP 58146; eidem, US 4525358 (1982, 1985 both to UCB)

Clinical Laboratory Methods

Analyte: ceterizine; matrix: blood (plasma), tissue (brain); procedure: high performance liquid chromatography with ultraviolet detection at 230 nm; limits of detection: 10 mg/mL (plasma), 15 ng/mL (brain)
Analyte: ceterizine; matrix: urine; procedure: high performance liquid chromatography with ultraviolet detection at 230 nm; limit of detection: 20 ng/mL

Storage Conditions

Store at 20-25 °C (68-77 °F); excursions permitted to 15-30 °C (59-86 °F)

Interactions

A 72-year-old woman with renal insufficiency who was taking oral pilsicainide (150 mg/d) complained of feeling faint 3 days after she was prescribed oral cetirizine (20 mg/d). She was found to have a wide QRS wave with bradycardia. Her symptoms were relieved by termination of pilsicainide. The plasma concentrations of both drugs were significantly increased during the coadministration, and the cetirizine concentration decreased on cessation of pilsicainide despite the fact that treatment with cetirizine was continued, which suggested that the fainting was induced by the pharmacokinetic drug interaction. A pharmacokinetic study in 6 healthy male volunteers after a single dose of either cetirizine (20 mg) or pilsicainide (50 mg), or both, found that the renal clearance of each drug was significantly decreased by the coadministration of the drugs (from 475 +/- 101 mL/min to 279 +/- 117 mL/min for pilsicainide and from 189 +/- 37 mL/min to 118 +/- 28 mL/min for cetirizine; P = .008 and .009, respectively). In vitro studies using Xenopus oocytes with microinjected human organic cation transporter 2 and renal cells transfected with human multidrug resistance protein 1 revealed that the transport of the substrates of these transporters was inhibited by either cetirizine or pilsicainide. Thus elevated concentrations of these drugs as a result of a pharmacokinetic drug-drug interaction via either human multidrug resistance protein 1 or human organic cation transporter 2 (or both) in the renal tubular cells might have caused the arrhythmia in our patient. Although cetirizine has less potential for causing arrhythmias than other histamine 1 blockers, such an interaction should be considered, especially in patients with renal insufficiency who are receiving pilsicainide.
The case of an 88-yr-old man who developed an increase in anticoagulant activity while taking cetirizine and acenocoumarol together is reported. The patient had been treated for 1 yr with acenocoumarol 1 mg daily for deep vein thrombosis. Three laboratory tests performed during the last 8 wk before hospitalization revealed prothrombin values of 58, 59, and 59% with an international normalized ratio (INR) of 1.5. After an accidental fall, the patient presented to the emergency department with epistaxis, which was severe and did not stop with the usual therapy. Laboratory tests revealed serum total protein 7.5 g/dL, serum creatinine 1.4 mg/dL, and platelet count 564x103/cu mm; the prothrombin was less than 10% with an INR of more than 14. Three days before admission, oral cetirizine 10 mg daily was prescribed for allergic rhinitis. On admission, cetirizine was stopped and the patient received factor IX complex. After the treatment the prothrombin increased to 100%. The patient was discharged 1 wk later with an INR of 1.42.
The pharmacokinetics of the histamine H(1)-antagonist cetirizine and the effects of pretreatment with the antiparasitic macrocyclic lactone ivermectin on the pharmacokinetics of cetirizine were studied in horses. After oral administration of cetirizine at 0.2 mg/kg bw, the mean terminal half-life was 3.4 hr (range 2.9-3.7 hr) and the maximal plasma concentration 132 ng/mL (101-196 ng/mL). The time to reach maximal plasma concentration was 0.7 hr (0.5-0.8 hr). Ivermectin (0.2 mg/kg bw) given orally 1.5 hr before cetirizine did not affect its pharmacokinetics. However, ivermectin pretreatment 12 hr before cetirizine increased the area under the plasma concentration-time curve by 60%. The maximal plasma concentration, terminal half-life and mean residence time also increased significantly following the 12 hr pretreatment. Ivermectin is an inhibitor of P-glycoprotein, which is a major drug efflux transporter in cellular membranes at various sites. The elevated plasma levels of cetirizine following the pretreatment with ivermectin may mainly be due to decreased renal secretion, related to inhibition of the P-glycoprotein in the proximal tubular cells of the kidney. ...

Dates

Modify: 2023-08-15
Portnoy JM, Dinakar C: Review of cetirizine hydrochloride for the treatment of allergic disorders. Expert Opin Pharmacother. 2004 Jan;5(1):125-35. doi: 10.1517/14656566.5.1.125 . [PMID:14680442]
Zhang L, Cheng L, Hong J: The clinical use of cetirizine in the treatment of allergic rhinitis. Pharmacology. 2013;92(1-2):14-25. doi: 10.1159/000351843. Epub 2013 Jul 18. [PMID:23867423]
Wheatley LM, Togias A: Clinical practice. Allergic rhinitis. N Engl J Med. 2015 Jan 29;372(5):456-63. doi: 10.1056/NEJMcp1412282. [PMID:25629743]
Church MK, Church DS: Pharmacology of antihistamines. Indian J Dermatol. 2013 May;58(3):219-24. doi: 10.4103/0019-5154.110832. [PMID:23723474]
Spicak V, Dab I, Hulhoven R, Desager JP, Klanova M, de Longueville M, Harvengt C: Pharmacokinetics and pharmacodynamics of cetirizine in infants and toddlers. Clin Pharmacol Ther. 1997 Mar;61(3):325-30. doi: 10.1016/S0009-9236(97)90165-X. [PMID:9084458]
Compounds from A. Jongejan et al. Linking agonist binding to histamine H1 receptor activation. Nature Chemical Biology, 2005. doi: 10.1038/nchembio714. http://www.nature.com/naturechemicalbiology

Explore Compound Types